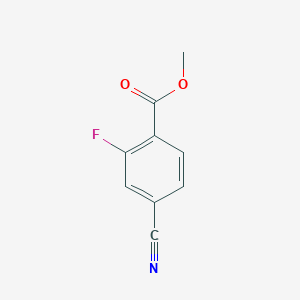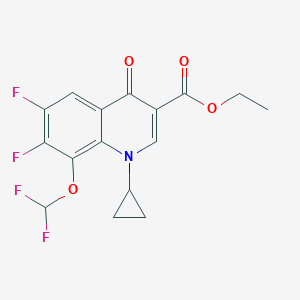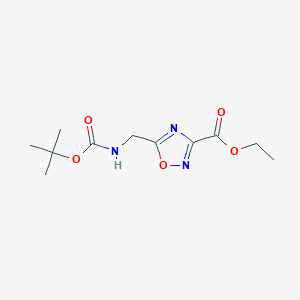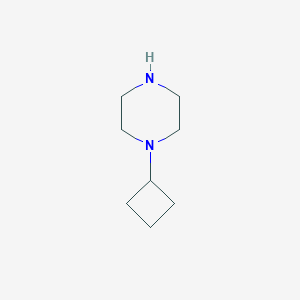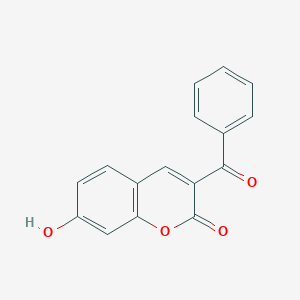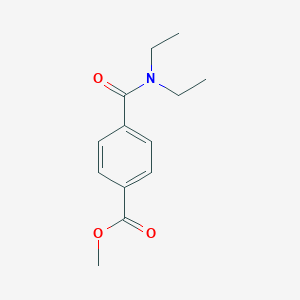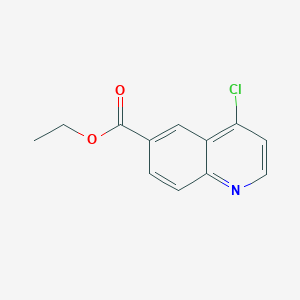
6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine is a pyrimidine derivative that has garnered attention due to its potential applications in various fields such as chemistry, biology, and medicine. Pyrimidine derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine typically involves the reaction of 4-chloro-6-methylpyrimidine with 4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-6-ethyl-5-fluoropyrimidine: Another pyrimidine derivative used in the synthesis of bio-active compounds.
6-chloro-N4-[(tetrahydrofuran-2-yl)methyl]pyrimidine-4,5-diamine:
Uniqueness
6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.
Eigenschaften
CAS-Nummer |
112088-63-8 |
|---|---|
Molekularformel |
C11H10ClFN4 |
Molekulargewicht |
252.67 g/mol |
IUPAC-Name |
6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C11H10ClFN4/c12-10-9(14)11(17-6-16-10)15-5-7-1-3-8(13)4-2-7/h1-4,6H,5,14H2,(H,15,16,17) |
InChI-Schlüssel |
STBSFEKLHDFFRV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC2=C(C(=NC=N2)Cl)N)F |
Kanonische SMILES |
C1=CC(=CC=C1CNC2=C(C(=NC=N2)Cl)N)F |
Synonyme |
6-chloro-N4-(4-fluorobenzyl)pyrimidine-4,5-diamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)
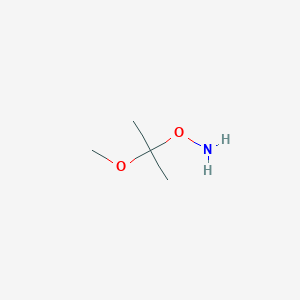
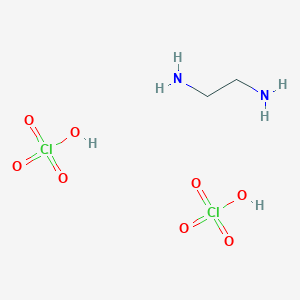
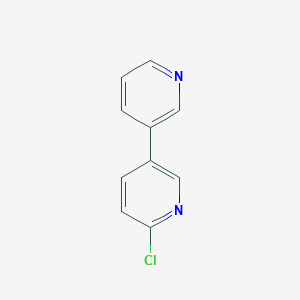
![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)
